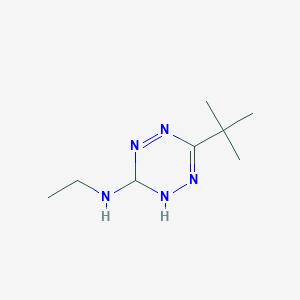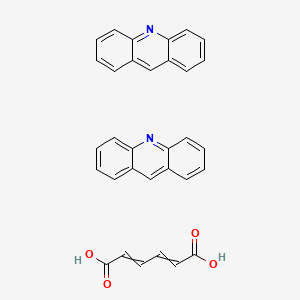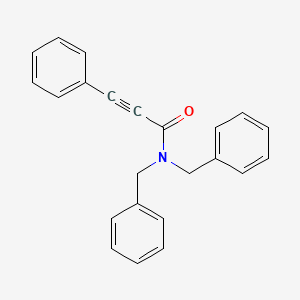![molecular formula C22H33N3O4 B14217772 2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline CAS No. 827625-18-3](/img/structure/B14217772.png)
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline is a complex organic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various metal ions, making them valuable in a wide range of chemical applications. This particular compound features a quinoline moiety, which is a heterocyclic aromatic organic compound with a nitrogen atom in the ring structure, linked to a diazacyclooctadecane ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline typically involves the reaction of quinoline derivatives with 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. The reaction conditions often require the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as triethylamine or potassium carbonate, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of the quinoline derivative and the crown ether separately, followed by their coupling under controlled conditions. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, which can be studied for their spectroscopic and catalytic properties.
Biology: Investigated for its potential as a molecular probe for studying biological systems, particularly in the context of metal ion transport and binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of metal-based drugs or as a chelating agent for metal detoxification.
Industry: Utilized in ion-exchange chromatography and other separation techniques due to its ability to selectively bind metal ions.
Wirkmechanismus
The mechanism of action of 2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline involves its ability to form stable complexes with metal ions. The crown ether moiety provides a cavity that can encapsulate metal ions, while the quinoline moiety can participate in coordination through its nitrogen atom. This dual functionality allows the compound to effectively bind and transport metal ions, making it useful in various applications, such as catalysis and metal ion sensing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Diaza-18-crown-6: A similar crown ether with two nitrogen atoms and six oxygen atoms in the ring structure.
Kryptofix 22: Another crown ether with a similar structure but different substituents.
Diaza-18-crown-6: A crown ether with a similar ring size but different functional groups.
Uniqueness
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline is unique due to the presence of the quinoline moiety, which imparts additional functionality and potential for coordination chemistry. This makes it more versatile compared to other crown ethers that lack this feature.
Eigenschaften
CAS-Nummer |
827625-18-3 |
|---|---|
Molekularformel |
C22H33N3O4 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
7-(quinolin-2-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C22H33N3O4/c1-2-4-22-20(3-1)5-6-21(24-22)19-25-9-13-28-17-15-26-11-7-23-8-12-27-16-18-29-14-10-25/h1-6,23H,7-19H2 |
InChI-Schlüssel |
CCQDEUYSYFYUQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCN(CCOCCOCCN1)CC2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


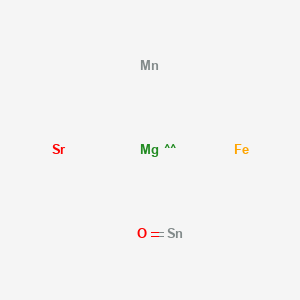
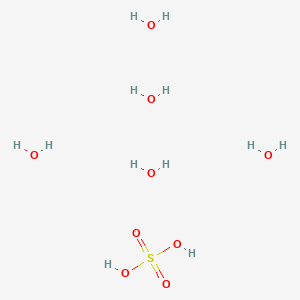
![N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14217707.png)
-](/img/structure/B14217708.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester](/img/structure/B14217713.png)
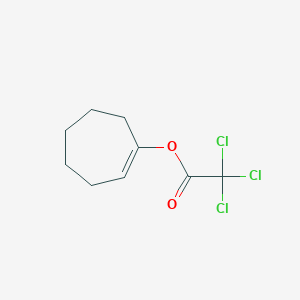
![2,2'-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14217720.png)
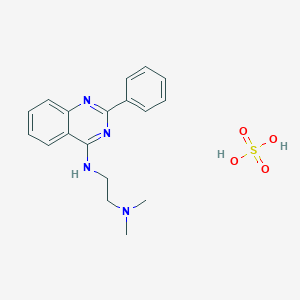
![2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole](/img/structure/B14217734.png)
